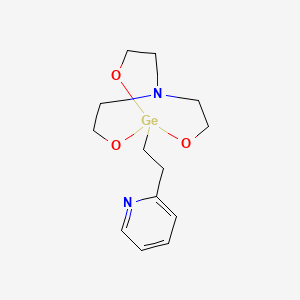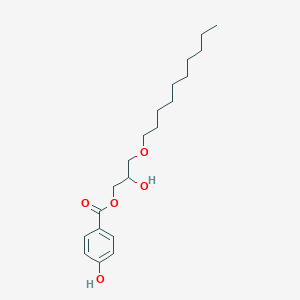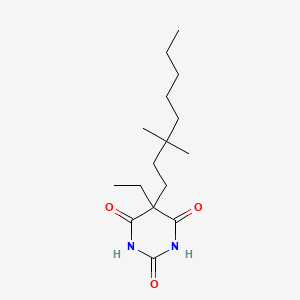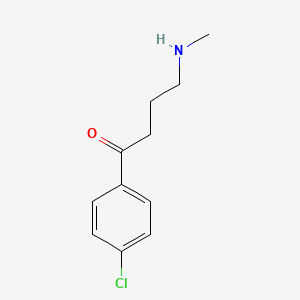![molecular formula C46H80N2O11Sn4 B14327184 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane CAS No. 110784-85-5](/img/structure/B14327184.png)
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound features a tetrastannoxane core, which is a structure containing four tin atoms connected through oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane typically involves the following steps:
Formation of the Tetrastannoxane Core: The tetrastannoxane core can be synthesized by reacting tin(IV) chloride (SnCl4) with a suitable base, such as sodium hydroxide (NaOH), in an organic solvent like toluene. This reaction forms a tetrastannoxane intermediate.
Attachment of Butyl Groups: The tetrastannoxane intermediate is then reacted with butyl lithium (BuLi) to introduce the butyl groups. This step requires careful control of temperature and reaction time to ensure complete substitution.
Introduction of Nitrobenzoyl Groups: Finally, the butyl-substituted tetrastannoxane is reacted with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine, to attach the nitrobenzoyl groups. This step is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial production include:
Optimization of Reaction Conditions: Scaling up the reactions requires careful optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Purification: Industrial processes would involve efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Safety and Environmental Considerations: Handling of organotin compounds requires strict safety protocols due to their potential toxicity. Waste management and environmental impact must also be addressed.
化学反応の分析
Types of Reactions
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: The butyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles (amines, thiols)
Major Products
Oxidation: Higher oxidation state tin compounds
Reduction: Amino-substituted tetrastannoxane derivatives
Substitution: Various substituted tetrastannoxane derivatives depending on the nucleophile used
科学的研究の応用
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this one, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds. They are being studied for their ability to inhibit enzymes and modulate biological pathways.
Industry: The compound can be used as a catalyst in various industrial processes, including polymerization and organic synthesis. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing.
作用機序
The mechanism of action of 1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the tin atoms and the functional groups attached to the tetrastannoxane core.
Pathways Involved: The compound can modulate various biological pathways, including those involved in cell signaling, apoptosis, and oxidative stress. Its ability to generate reactive oxygen species (ROS) may contribute to its biological effects.
類似化合物との比較
Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A similar compound with silicon atoms instead of tin. It is used in silicone-based materials and has different chemical properties.
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-chlorobenzoyl)oxy]tetrastannoxane: A closely related compound with chlorobenzoyl groups instead of nitrobenzoyl groups. It has similar synthetic routes and applications but different reactivity.
Uniqueness
1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane is unique due to its specific combination of butyl and nitrobenzoyl groups attached to the tetrastannoxane core
特性
CAS番号 |
110784-85-5 |
|---|---|
分子式 |
C46H80N2O11Sn4 |
分子量 |
1312.0 g/mol |
IUPAC名 |
[dibutyl-[dibutyl-[dibutyl-[dibutyl-(4-nitrobenzoyl)oxystannyl]oxystannyl]oxystannyl]oxystannyl] 4-nitrobenzoate |
InChI |
InChI=1S/2C7H5NO4.8C4H9.3O.4Sn/c2*9-7(10)5-1-3-6(4-2-5)8(11)12;8*1-3-4-2;;;;;;;/h2*1-4H,(H,9,10);8*1,3-4H2,2H3;;;;;;;/q;;;;;;;;;;;;;;;2*+1/p-2 |
InChIキー |
VHCMZXXOSHQRFT-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
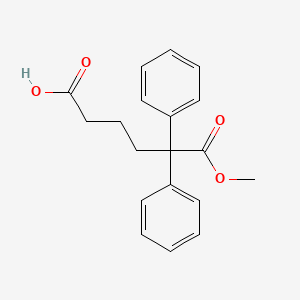
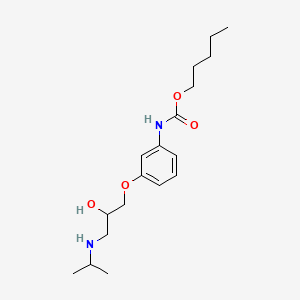
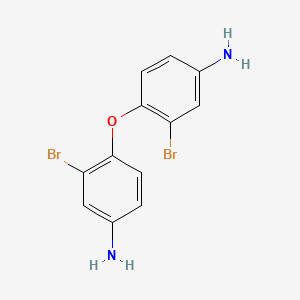

![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
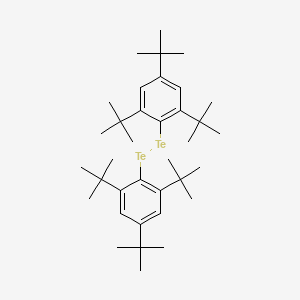
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
